Para Red
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-nitrophenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTPFVNWMLFMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052325 | |
| Record name | C.I. Pigment Red 1 | |
| Source | EPA DSSTox | |
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Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red powder; [Alfa Aesar MSDS] | |
| Record name | Para Red | |
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CAS No. |
6410-10-2 | |
| Record name | Pigment Red 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6410-10-2 | |
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| Record name | C.I. Pigment Red 1 | |
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| Record name | Para Red | |
| Source | DTP/NCI | |
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| Record name | Para Red | |
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| Record name | 2-Naphthalenol, 1-[2-(4-nitrophenyl)diazenyl]- | |
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| Record name | C.I. Pigment Red 1 | |
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| Record name | 1-(p-nitrophenylazo)-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PIGMENT RED 1 | |
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Advanced Synthetic Methodologies for Para Red and Its Derivatives
Contemporary Approaches to Para Red Synthesis
The synthesis of this compound primarily relies on a two-step process involving diazotization and subsequent coupling reactions, which are fundamental to azo dye chemistry.
Diazotization and Coupling Reactions for this compound Formation
The contemporary synthesis of this compound commences with the diazotization of p-nitroaniline. This process involves the conversion of p-nitroaniline into its corresponding diazonium salt. Typically, this is achieved by reacting p-nitroaniline with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, under ice-cold conditions (around 0 °C) to ensure the stability of the diazonium salt scispace.comweighinginstru.comyoutube.comwpmucdn.comyoutube.com. The diazonium salt serves as a crucial electrophilic intermediate for the subsequent reaction.
Following diazotization, the diazonium salt is subjected to a coupling reaction with 2-naphthol (B1666908) (also known as β-naphthol). This coupling step is generally performed in an alkaline medium, often achieved by adding sodium hydroxide (B78521) to the reaction mixture scispace.comweighinginstru.comyoutube.commfa.org. The 2-naphthol acts as an electron-rich coupling component, and the diazonium ion, being an electrophile, attacks the activated aromatic ring of 2-naphthol. This electrophilic aromatic substitution typically occurs at the para position relative to the hydroxyl group of 2-naphthol, leading to the formation of the characteristic azo bond (-N=N-) that defines this compound scispace.comweighinginstru.comnih.govjove.comyoutube.com.
Mechanistic Investigations of Azo Bond Formation in this compound Synthesis
The formation of the azo bond in this compound synthesis involves distinct mechanistic pathways for both the diazotization and coupling reactions.
The diazotization reaction initiates with the protonation of the amine group of p-nitroaniline. Subsequently, nitrous acid, which is typically generated in situ from sodium nitrite and an acid, reacts to form a nitrosonium ion (NO⁺). This highly electrophilic nitrosonium ion then attacks the nitrogen atom of the protonated amine, leading to a series of transformations that culminate in the formation of the stable diazonium salt weighinginstru.comyoutube.com.
The coupling reaction , which forms the azo bond, proceeds via an electrophilic aromatic substitution mechanism. The diazonium ion, acting as an electrophile, attacks the electron-rich aromatic ring of 2-naphthol. The high electron density on the 2-naphthol ring, particularly at the para position to the hydroxyl group, facilitates this attack scispace.comjove.comyoutube.com. This attack results in the formation of a resonance-stabilized sigma complex (a carbocation intermediate). The subsequent deprotonation of this intermediate restores aromaticity and yields the final azo compound, this compound, characterized by its nitrogen-nitrogen double bond weighinginstru.comnih.govjove.comyoutube.com.
Synthesis of Novel this compound Derivatives for Targeted Research Applications
The modification of this compound's chemical structure to create novel derivatives is a significant area of research, aiming to tailor its properties for specific applications.
Exploration of Structure-Activity Relationships in Modified this compound Compounds
The exploration of structure-activity relationships (SAR) in modified this compound compounds involves understanding how changes in the molecular architecture influence their chemical and physical properties. For azo dyes in general, varying the coupling component or introducing different substituents can lead to a diverse range of colors and altered properties wpmucdn.com. For this compound derivatives, this principle extends to how modifications to the p-nitroaniline or 2-naphthol moieties, or the introduction of additional functional groups, impact characteristics such as absorption maxima, stability, and potential interactions. For instance, incorporating heterocyclic moieties into the azo dye structure has been shown to enhance coloring properties, tinctorial strength, and thermal stability in other azo dyes, a principle that can be explored for this compound derivatives rsc.org.
Advanced Purification and Characterization Techniques for Synthetic Products
Ensuring the purity and confirming the structure of synthesized this compound and its derivatives are critical steps in chemical research.
Upon completion of the synthesis, this compound typically precipitates from the reaction mixture upon acidification, forming a solid . Initial purification often involves vacuum filtration and thorough washing with cold water to remove inorganic salts and unreacted starting materials scispace.com. Further purification to achieve higher purity, especially to remove polymeric byproducts, is commonly accomplished through recrystallization using suitable solvents such as ethanol (B145695) or acetone (B3395972) youtube.com. The choice of solvent for recrystallization can significantly impact the yield and purity of the final product .
For the characterization of synthetic this compound and its derivatives, a suite of advanced analytical techniques is employed:
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of characteristic functional groups. For this compound, this includes identifying the N=N stretch, typically appearing around 1600 cm⁻¹, and the asymmetric stretch of the nitro group (NO₂) around 1520 cm⁻¹. The disappearance of the amine peak from the starting p-nitroaniline also indicates successful reaction completion scispace.comresearchgate.netresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is crucial for analyzing the electronic transitions within the molecule. This compound exhibits a strong absorption band in the visible region, with a maximum absorbance (λmax) typically around 488-514 nm, which is characteristic of the delocalized π-electrons in the azo group scispace.comresearchgate.netresearchgate.net. This technique also helps in determining molar absorptivity and establishing linearity ranges for quantitative analysis researchgate.net.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a powerful hyphenated technique used for both purity quantification and the identification of trace impurities or byproducts, such as unreacted 2-naphthol .
Melting Point Determination: The melting point is a fundamental physical constant used for product identification and an indicator of purity. Pure this compound typically has a melting point in the range of 248-252 °C scispace.commfa.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry: These techniques provide detailed structural information, including the connectivity of atoms and molecular weight, and are broadly applied in the characterization of azo compounds and their derivatives researchgate.net.
Mechanistic Investigations of Para Red Degradation and Transformation
Biological Degradation Pathways of Para Red
Formation and Identification of Aromatic Amine Metabolites
Comparative Analysis of Metabolite Profiles across Different Microbial Consortia
Microbial degradation plays a significant role in the transformation of azo dyes like this compound. Studies have shown that various bacterial species, particularly those found in the human gastrointestinal tract, possess the enzymatic machinery to reduce azo bonds. The initial step in bacterial degradation typically involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, leading to the formation of aromatic amines nih.govfrontiersin.org. These aromatic amines can subsequently undergo further degradation under appropriate conditions omicsonline.org.
A comparative analysis of metabolite profiles across different microbial consortia highlights the diverse capabilities of bacteria in degrading this compound. For instance, Enterococcus faecalis, a prevalent human intestinal bacterium, has been identified as capable of degrading this compound, with 4-nitroaniline (B120555) being a key metabolite produced from this process nih.gov. This identification was based on chromatographic and mass spectrometric analyses nih.gov.
Beyond Enterococcus faecalis, several other bacterial strains have demonstrated the ability to completely reduce this compound. These include Bifidobacterium infantis, Clostridium indolis, Lactobacillus rhamnosus, and Ruminococcus obeum nih.govresearchgate.net. In contrast, some strains, such as Escherichia coli and Peptostreptococcus magnus, showed no significant ability to reduce this compound nih.gov. The production of aromatic amines, such as aniline, 2,4-dimethylaniline, o-toluidine, and p-nitroaniline, has been observed from the reduction of various Sudan dyes and this compound by human intestinal microbial consortia nih.gov.
The specific metabolites formed can vary depending on the bacterial species and environmental conditions. The transient accumulation of aromatic amines, which can be more toxic than the parent dye, necessitates further degradation under aerobic conditions for complete mineralization frontiersin.orgomicsonline.org.
Table 1: Microbial Degradation of this compound and Azo Dyes by Select Bacterial Strains
| Bacterial Strain | Azo Dye Substrate | Observed Degradation/Reduction | Key Metabolites (if specified for this compound) | Reference |
| Enterococcus faecalis | This compound | Complete reduction | 4-nitroaniline | nih.gov |
| Bifidobacterium infantis | This compound, Sudan I, II, III, IV | Complete reduction | Not specified for this compound | nih.govresearchgate.net |
| Clostridium indolis | This compound, Sudan I, II, III, IV | Complete reduction | Not specified for this compound | nih.govresearchgate.net |
| Lactobacillus rhamnosus | This compound, Sudan I, II, III, IV | Complete reduction | Not specified for this compound | nih.govresearchgate.net |
| Ruminococcus obeum | This compound, Sudan I, II, III, IV | Complete reduction | Not specified for this compound | nih.govresearchgate.net |
| Escherichia coli | This compound, Sudan I, II, III, IV | No significant reduction | None detected | nih.gov |
| Peptostreptococcus magnus | This compound, Sudan I, II, III, IV | No significant reduction | None detected | nih.gov |
Photocatalytic Degradation of this compound
Photocatalytic degradation is a promising advanced oxidation process for the remediation of organic pollutants, including azo dyes, in wastewater unimi.itbeilstein-journals.orgacs.org. This method utilizes semiconductor materials as photocatalysts to generate reactive oxygen species (ROS) under light irradiation, leading to the breakdown of complex organic molecules into simpler, less harmful compounds, potentially achieving complete mineralization unimi.itbeilstein-journals.orgmdpi.com.
Semiconductor-Mediated Photocatalysis for Azo Dye Remediation
Heterogeneous photocatalysis, particularly using semiconductor oxides, has gained significant attention for its efficacy in treating colored wastewater unimi.itbeilstein-journals.orgpjoes.com. Titanium dioxide (TiO2) is one of the most widely investigated and utilized semiconductor photocatalysts due to its high oxidation efficiency, non-toxicity, chemical inertness, high photostability, low cost, and environmental friendliness unimi.itbeilstein-journals.orgmedcraveonline.commdpi.comni.ac.rsmdpi.com. When TiO2 is irradiated with UV light (which corresponds to its band gap energy of approximately 3.2 eV for anatase), it generates electron-hole pairs. These charge carriers interact with adsorbed water and oxygen to produce highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O2•−), which are potent oxidants capable of degrading organic pollutants unimi.itbeilstein-journals.orgmdpi.com. Other semiconductor photocatalysts, including ZnO, WO3, SnO2, and CdS, have also been explored for similar applications beilstein-journals.org.
Application of Titanium Dioxide (TiO2) and Nanocomposites (e.g., CeO2-TiO2) in this compound Degradation
Titanium dioxide (TiO2) has been successfully applied in the photocatalytic degradation of various azo dyes, including those structurally similar to this compound, such as Congo Red, Reactive Red, and Allura Red mdpi.comnih.govresearchgate.netpsu.eduajol.info. Its effectiveness stems from its ability to generate strong oxidizing species under UV irradiation.
To overcome the limitation of TiO2's wide band gap, which restricts its absorption to the UV range, and to improve charge carrier separation, nanocomposites with other metal oxides are often developed ni.ac.rslidsen.com. Cerium dioxide (CeO2) is a notable additive due to its unique Ce3+/Ce4+ redox couple and oxygen storage capacity, which can enhance the photocatalytic activity of TiO2 ni.ac.rslidsen.com.
CeO2-TiO2 nanocomposites have demonstrated enhanced photocatalytic activity for the degradation of various organic compounds, including azo dyes like Methyl Red and Phenol (B47542) Red lidsen.comripublication.comspast.orgresearchgate.net. This synergistic effect is attributed to several factors:
Increased Optical Absorption : CeO2 can extend the absorption capability of TiO2 towards the visible region, allowing for more efficient utilization of the solar spectrum ni.ac.rsripublication.com.
Improved Adsorption : The composite materials often exhibit enhanced adsorption of dye molecules on their surface, increasing the proximity for photocatalytic reactions ripublication.comresearchgate.net.
Enhanced Charge Carrier Separation : The interaction between CeO2 and TiO2 at their interface can facilitate better separation of photogenerated electron-hole pairs, reducing their recombination rate and thus increasing the efficiency of radical formation ni.ac.rslidsen.com.
For example, a CeO2-TiO2 nanocomposite achieved high degradation percentages for p-nitrophenol (97.3%) and Phenol Red (99.8%) in 80 minutes under UV light, with reaction rate constants (k) of 0.42 and 0.54, respectively lidsen.comspast.org. Similarly, CeO2-TiO2 nanocomposites showed improved photocatalytic activity for Methyl Red degradation compared to bare CeO2 and TiO2 ripublication.comresearchgate.net.
Influence of Operational Parameters (e.g., pH, Light Intensity, Catalyst Loading, Reaction Time) on Degradation Efficiency
The efficiency of photocatalytic degradation is significantly influenced by various operational parameters:
pH : The pH of the solution is a critical factor as it affects the surface charge of the photocatalyst, the ionic state of the dye molecules, the aggregation of catalyst particles, and the positions of the valence and conduction bands acs.org. The optimal pH for azo dye degradation can vary. For instance, the degradation of Reactive Orange 4 and Reactive Black 5 by TiO2 was more effective at alkaline pH (e.g., pH 9) compared to acidic conditions mdpi.com. Conversely, some studies indicate that acidic conditions favor the photodegradation of certain azo dyes nih.gov. For Congo Red, a neutral pH (pH 7) showed the highest degradation percentage under UV light ajol.info. For Reactive Red and Reactive Turquoise dyes, an optimal pH of 5 was reported mdpi.com.
Light Intensity : Generally, an increase in light intensity leads to a higher rate of photocatalytic degradation. This is because more photons are available to excite the semiconductor, generating more electron-hole pairs and, consequently, more reactive species to degrade the dye mdpi.commedcraveonline.comnih.gov.
Catalyst Loading : The degradation efficiency typically increases with an increase in catalyst loading up to an optimal concentration medcraveonline.comnih.govresearchgate.net. This is due to the increased availability of active sites for the photocatalytic reaction. However, beyond a certain optimal point, further increases in catalyst loading can lead to a decrease in efficiency. This phenomenon, known as the "screening effect," occurs when excessive catalyst particles cause turbidity, reducing light penetration into the solution and hindering the activation of the photocatalyst medcraveonline.compsu.eduresearchgate.net. For example, studies on Reactive Black 5 and Reactive Red 239 with TiO2 found an optimal catalyst amount of 0.1 g L−1, beyond which efficiency did not significantly improve or even decreased nih.gov.
Reaction Time : The degradation efficiency generally increases with increasing reaction time as the dye molecules are exposed to the photocatalytic process for longer durations, allowing for more complete breakdown nih.govpsu.eduresearchgate.netscientific.net. However, the rate of degradation typically slows down over time as the concentration of the dye decreases and intermediate products may compete for active sites medcraveonline.com.
Table 2: Influence of Operational Parameters on Photocatalytic Degradation of Azo Dyes (Representative Examples)
| Parameter | Effect on Degradation Efficiency | Representative Dye & Catalyst | Observations | Reference |
| pH | Varies; optimal pH exists | Reactive Orange 4, Reactive Black 5 (TiO2) | Enhanced removal at alkaline pH (e.g., pH 9) mdpi.com | nih.govmdpi.com |
| Congo Red (TiO2) | Highest degradation at pH 7 ajol.info | ajol.info | ||
| Reactive Red, Reactive Turquoise (TiO2/XG) | Optimal pH 5 mdpi.com | mdpi.com | ||
| Light Intensity | Increases with intensity | Para-chlorobenzoate (TiO2) | Increased degradation with increasing light intensity nih.gov | mdpi.commedcraveonline.comnih.gov |
| Catalyst Loading | Increases up to optimum, then decreases | Reactive Black 5, Reactive Red 239 (TiO2) | Optimal at 0.1 g L−1; higher loading can cause screening nih.gov | medcraveonline.comnih.govpsu.eduresearchgate.net |
| Reaction Time | Increases with time up to equilibrium | Allura Red (TiO2) | Degradation increases with time, reaching equilibrium after 120 min scientific.net | nih.govpsu.eduresearchgate.netscientific.net |
| Initial Dye Concentration | Decreases with increasing concentration | Reactive Black 5, Reactive Red 239 (TiO2) | Increased concentration leads to decreased photodegradation nih.gov | mdpi.comnih.govpsu.eduresearchgate.netscientific.net |
Kinetic Modeling of Photocatalytic Degradation (e.g., Langmuir-Hinshelwood model)
The kinetics of photocatalytic degradation of organic compounds, including azo dyes, are frequently described by the Langmuir-Hinshelwood (L-H) kinetic model mdpi.compjoes.commdpi.comijcce.ac.irrsc.org. This model is particularly suitable for heterogeneous catalytic reactions occurring at a solid-liquid interface. It assumes that the reaction rate is proportional to the fraction of the catalyst surface covered by the reactant molecules.
The general form of the Langmuir-Hinshelwood equation for the photocatalytic degradation of a pollutant (P) can be expressed as:
Where:
r is the initial degradation rate of the pollutant.
k_r is the apparent reaction rate constant (related to the intrinsic reaction rate on the catalyst surface).
K is the apparent adsorption equilibrium constant of the pollutant on the catalyst surface.
C is the concentration of the pollutant in the solution.
At low initial concentrations, where , the equation simplifies to a pseudo-first-order kinetic model:
or
Where:
k_app is the apparent pseudo-first-order rate constant.
C_0 is the initial concentration of the pollutant.
C_t is the concentration of the pollutant at time t.
Many studies confirm that the photocatalytic degradation of various dyes, including azo dyes, follows pseudo-first-order kinetics and fits well with the L-H model mdpi.compjoes.commdpi.comscientific.netijcce.ac.irrsc.org. For instance, the degradation of Direct Blue 15 (a diazo dye) over suspended and immobilized TiO2 followed a pseudo-first-order model, and the L-H model fitted the experimental data well, with constants influenced by initial dye concentration, catalyst loading, and light intensity mdpi.com. Similarly, the photocatalytic degradation of Allura Red with TiO2 immobilized on membranes followed the L-H rate form with a rate constant of 0.0253 min⁻¹ scientific.net.
Advanced Spectroscopic Monitoring of Photodegradation Processes
Advanced spectroscopic techniques are indispensable tools for monitoring the progress of photodegradation, identifying intermediate products, and elucidating reaction mechanisms.
UV-Visible (UV-Vis) Spectrophotometry : This is a widely used technique for monitoring the decolorization and degradation of dyes. By measuring the absorbance of the dye solution at its maximum wavelength over time, the decrease in dye concentration can be quantified scientific.net. Changes in the UV-Vis spectrum can also indicate the formation or disappearance of chromophores, providing insights into structural transformations.
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR spectroscopy is unique in its ability to directly detect and quantify species with unpaired electrons, such as free radicals and transient excited states news-medical.net. In photocatalysis, this technique is crucial for identifying the reactive oxygen species (e.g., hydroxyl radicals, superoxide anions) generated by the photocatalyst, which are responsible for the degradation of pollutants. Understanding the formation and role of these radicals provides valuable information about the underlying reaction mechanisms and the efficiency of charge separation in the photocatalyst news-medical.net.
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) : Raman spectroscopy provides detailed vibrational information about molecules, allowing for the identification of chemical bonds and functional groups. SERS significantly enhances the Raman signal of molecules adsorbed on noble metal nanostructures, making it highly sensitive for detecting and monitoring low concentrations of analytes wku.edudntb.gov.ua. Both techniques can be used for real-time monitoring of photodegradation processes and for identifying degradation products by observing changes in their characteristic vibrational fingerprints wku.edudntb.gov.uaresearchgate.net.
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is employed to characterize the chemical structures of the parent dye, photocatalyst, and degradation products by analyzing their infrared absorption spectra. It can reveal changes in functional groups during the degradation process, providing insights into the pathways of transformation aip.org.
Cyclic Photocatalytic Studies and Catalyst Reusability
Photocatalytic degradation represents a promising approach for the removal of persistent organic pollutants like azo dyes from aqueous solutions. Cyclic photocatalytic studies are essential for evaluating the long-term stability and efficiency of photocatalysts, thereby determining their practical applicability and reusability in real-world scenarios. These studies typically involve subjecting the dye solution to photocatalytic treatment over multiple cycles, with the catalyst being recovered, washed, and reused in subsequent runs lidsen.commdpi.comtci-thaijo.org.
The reusability of a photocatalyst is a critical factor for its economic viability and environmental sustainability. During cyclic experiments, the degradation efficiency of the dye is monitored after each cycle. A common observation in such studies, even for other azo dyes, is a slight decrease in photocatalytic activity over successive cycles mdpi.comtci-thaijo.org. This reduction can be attributed to various factors, including the loss of catalyst mass during the recovery process (e.g., filtration or centrifugation), the adsorption of intermediate degradation products onto the catalyst surface, or a decrease in the catalyst's active sites mdpi.com.
For instance, studies on the photocatalytic degradation of other azo dyes, such as p-nitrophenol and phenol red using a cerium oxide-titanium oxide nanocomposite (CeO₂-TiO₂nc), have demonstrated high degradation percentages (e.g., >80% for p-nitrophenol and phenol red) even after four cycles, showcasing the reusability of the catalyst lidsen.com. Similarly, for the degradation of Brilliant Black BN bis-azo dye, a F, Sm³⁺ co-doped TiO₂/MWCNTs hybrid heterostructure showed a 7.1 percentage point drop in degradation rate after five cycles, compared to a 33.4 percentage point drop for pristine TiO₂, correlating with photocatalyst mass loss mdpi.com. The methodology often involves centrifuging the used catalyst, washing it multiple times with deionized water to remove adsorbed molecules, and then drying it before reuse lidsen.comtci-thaijo.org.
While specific cyclic photocatalytic degradation data solely for this compound was not extensively detailed in the provided references, the principles and experimental setups for other azo dyes are directly applicable. Such investigations would typically assess the performance of various photocatalysts (e.g., metal oxides, nanocomposites) under light irradiation (UV or visible light) and monitor the degradation rate of this compound over several reuse cycles to ascertain the catalyst's stability and efficiency for practical application.
Other Chemical Transformation Pathways of this compound
Beyond photocatalysis, this compound undergoes various other chemical transformation pathways, primarily involving oxidation, reduction, and electrophilic substitution reactions on its aromatic rings.
Oxidation and Reduction Reactions of this compound
Reduction Reactions: this compound, like many azo dyes, is susceptible to reduction, particularly under anaerobic conditions. A significant pathway for its degradation involves enzymatic reduction by microbial systems, notably those found in the human gastrointestinal tract researchgate.netnih.gov. This process leads to the reductive cleavage of the azo (-N=N-) bond, yielding aromatic amines. Specifically, the degradation of this compound by prevalent human intestinal bacteria, such as Enterococcus faecalis, Bifidobacterium infantis, Clostridium indolis, Lactobacillus rhamnosus, and Ruminococcus obeum, results in the formation of 4-nitroaniline and 2-naphthol (B1666908) researchgate.netnih.gov.
A study evaluating 35 prevalent species of human intestinal bacteria showed that 29 of them were capable of reducing this compound to some extent nih.gov. Enterococcus faecalis, for instance, was found to completely reduce this compound, with 4-nitroaniline identified as a primary metabolite nih.gov. This reductive cleavage is a crucial aspect of this compound's metabolism and environmental fate, as the resulting aromatic amines can have different toxicological profiles than the parent dye eurofins.hkresearchgate.netnih.gov.
Oxidation Reactions: Oxidation processes are also effective in degrading this compound and other azo dyes, often leading to the breakdown of the chromophore and mineralization of the compound. Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton reactions, are widely employed for this purpose scielo.org.mxresearchgate.net. These processes typically involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are potent oxidizing agents capable of non-selectively attacking organic molecules scielo.org.mxresearchgate.netnih.gov.
Electrophilic Substitution on Aromatic Rings
The formation of this compound itself is a classic example of an electrophilic aromatic substitution reaction, specifically a diazo coupling reaction stackexchange.comlibretexts.org. This process involves the reaction between a diazonium salt and an activated aromatic compound. In the case of this compound, the electrophile is the diazonium cation derived from 4-nitroaniline, and the activated aromatic compound is 2-naphthol stackexchange.com.
The synthesis proceeds as follows: 4-nitroaniline is first diazotized to form 4-nitrophenyldiazonium salt. This diazonium cation then acts as an electrophile, attacking the electron-rich 2-naphthol molecule stackexchange.comlibretexts.org. The electrophilic attack preferentially occurs at the position ortho to the hydroxyl group on the 2-naphthol ring, which is highly activating and directs substitution to ortho and para positions stackexchange.comlibretexts.orguomustansiriyah.edu.iq. This regioselectivity is due to the ability of the hydroxyl group to donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation formed during the electrophilic attack stackexchange.comuomustansiriyah.edu.iq. The reaction ultimately forms the stable azo linkage (-N=N-) that characterizes this compound.
This type of reaction highlights the reactivity of the aromatic rings within this compound's precursor molecules to electrophilic attack, which is fundamental to its chemical structure and properties.
Environmental Fate and Ecotoxicological Implications of Para Red
Environmental Fate Studies of Para Red in Diverse Matrices
Environmental fate studies are critical for understanding how chemical compounds like this compound distribute, transform, and degrade within different environmental compartments, including soil, water, and air mdpi.com. The efficiency of extracting these compounds and their transformation products from environmental matrices, such as soil or sediment, is crucial for accurate analysis uni.lu.
Mobility and Transport in Soil and Aquatic Environments
The mobility and transport of chemical compounds in environmental systems are influenced by their physicochemical properties and interactions with the surrounding matrix. While specific data on this compound's mobility and transport in soil and aquatic environments are not extensively detailed in available literature, general principles for dyes and organic compounds apply. Factors such as particle size, surface properties, and aggregation significantly influence the movement of pollutants in these environments cdhfinechemical.com. For instance, microplastics, due to their small size, can be highly mobile in aquatic and soil environments, and their transport is affected by aggregation and interactions with environmental constituents cdhfinechemical.com. Rivers serve as primary pathways for transporting various substances from land to oceans scribd.com. Soil texture also plays a role in influencing the mobility of substances, with different soil types affecting transport dynamics europa.eu. This compound's slight solubility in water and solubility in organic solvents suggest that its distribution and transport would be influenced by partitioning between aqueous and organic phases in environmental systems ontosight.aisigmaaldrich.com.
Adsorption/Desorption Dynamics in Environmental Systems
Persistence and Bioavailability in Different Ecosystems
Persistence refers to a chemical's resistance to degradation in the environment, often quantified by its half-life nih.govuni.lu. A chemical is generally considered persistent if its degradation half-life exceeds 60 to 120 days in water (marine or freshwater) or 120 to 180 days in soils nih.govuni.lu. The persistence of organic contaminants, including dyes, can lead to their accumulation in environmental sinks such as sediments researchgate.net.
Bioavailability describes the portion of a chemical in soil, sediment, water, or air that is available for physical, chemical, and biological interactions, including uptake by organisms habitablefuture.org. Bioavailability is significantly influenced by adsorption processes, the hydrophobicity (log Kow) of the chemical, and the surface area of the matrix nih.govuni.lu. A higher log Kow typically correlates with increased adsorption and consequently lower bioavailability nih.govuni.luresearchgate.net. While this compound is slightly soluble in water ontosight.ai, specific log Kow values or direct persistence data (e.g., half-lives in soil or water) for this compound are not explicitly provided in the current search results. However, as an azo dye, its persistence would be a key factor in its environmental impact.
Ecotoxicological Assessments of this compound and Its Metabolites
Ecotoxicological assessments evaluate the potential harm of chemical compounds to living organisms and ecosystems nih.govuni.lu. For azo dyes like this compound, a significant concern lies not only with the parent compound but also with its metabolites, which can exhibit different and often more pronounced toxicological profiles nih.govuni.lufrontiersin.org.
Impact on Aquatic Life and Microorganisms
Azo dyes, upon release into aquatic environments, can cause pollution and adversely affect various living forms, including bacteria, algae, protozoa, and aquatic invertebrates mdpi.com. This compound itself has been shown to inhibit the growth of certain bacterial strains. For instance, studies on human intestinal bacteria revealed that this compound inhibited the growth of Clostridium perfringens researchgate.net.
Furthermore, the degradation of azo dyes often leads to the formation of aromatic amine metabolites, which can be more toxic than the original dye nih.govfrontiersin.orgresearchgate.netnih.gov. For example, 1-amino-2-naphthol, a common metabolite of this compound and other Sudan dyes, was found to inhibit the growth of most tested bacterial strains researchgate.net. Another metabolite, 4-aminoazobenzene, is classified as very toxic to aquatic life with long-lasting effects europa.euontosight.aiactylis.com. Its acute ecotoxicity has been quantified for microorganisms, showing an EC50 of 2.48 mg/L for Photobacterium phosphoreum after 15 and 30 minutes of exposure actylis.com.
The following table summarizes the reported impact of this compound and its metabolite 1-Amino-2-naphthol on bacterial growth:
| Compound | Affected Bacterial Strain | Growth Decrease (%) | Exposure Time (h) | Source |
| This compound | Clostridium perfringens | 47 | 6 | researchgate.net |
| This compound | Clostridium perfringens | 26 | 10 | researchgate.net |
| 1-Amino-2-naphthol | Most tested bacteria | 8-46 | Not specified | researchgate.net |
Mechanistic Ecotoxicology: Understanding Modes of Action in Environmental Receptors
Mechanistic ecotoxicology focuses on understanding the specific ways in which chemicals exert their toxic effects on organisms and ecosystems. Knowing the mechanism or mode of action (MOA) is indispensable for developing predictive models and conducting effective environmental risk assessments europa.eu.
Azo dyes, including this compound, are typically degraded in the environment through reductive cleavage of their azo bonds (–N=N–), primarily mediated by azoreductase enzymes produced by various bacteria frontiersin.orgresearchgate.netnih.gov. This process leads to the formation of aromatic amines frontiersin.orgresearchgate.netnih.gov. These aromatic amine metabolites, such as 4-nitroaniline (B120555) and aniline, are often more toxic, mutagenic, and carcinogenic than the parent azo dyes nih.govfrontiersin.orgresearchgate.netnih.gov. For example, 4-nitroaniline, a metabolite of this compound, is highly toxic by inhalation, ingestion, and skin absorption nih.gov. Aniline, a metabolite of other Sudan dyes, is also considered hazardous due to its toxicity and carcinogenicity nih.gov.
Modes of action in ecotoxicology are categorized based on the target site and the type of interaction a chemical has with that target europa.eu. These can range from non-specific baseline toxicity (narcosis), where chemicals partition into biological membranes, to more specific mechanisms involving reactive or receptor-mediated interactions researchgate.neteuropa.euasm.org. Quantitative Structure-Activity Relationships (QSARs) are often employed to predict toxicity based on chemical properties like the octanol-water partition coefficient (log Kow) and identified MOAs, improving the accuracy of toxicity predictions, especially for non-narcotic compounds researchgate.netresearchgate.netresearchgate.net. Understanding these mechanistic pathways is crucial for assessing the ecological risks posed by this compound and its transformation products in diverse environmental settings.
Analytical Methodologies for Detection and Quantification of Para Red in Complex Matrices
Chromatographic Techniques for Para Red Analysis
Chromatographic techniques are essential for separating this compound from other co-existing compounds in complex samples, enabling its precise identification and quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV-Vis, PDA, MS)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and determination of this compound in various samples researchgate.netresearchgate.net. HPLC systems often employ light-absorbing detectors operating in the ultraviolet (UV) and visible (Vis) regions of the spectrum (190-900 nm) shimadzu.com. A rapid HPLC method with a UV-Vis detector has been developed for the separation and determination of this compound, alongside Sudan dyes, in red chili peppers researchgate.netresearchgate.net. This method achieved separation in less than 9 minutes with detection monitored at 506 nm researchgate.netresearchgate.net. The limits of detection (LOD) and quantification (LOQ) for this compound in red chili peppers using this method were reported to be in the range of 1.2–5.4 µg/kg and 4–18 µg/kg, respectively, depending on the dye researchgate.net. The linearity for this compound was strong, with r² > 0.9999 in the range of 0.01–5 mg/L researchgate.net.
Diode-Array Detectors (DAD), also known as Photo Diode Array (PDA) detectors, offer significant advantages over traditional UV-Vis detectors shimadzu.comscioninstruments.com. PDA detectors can measure the entire wavelength range in real-time, providing a comprehensive absorption profile for each data point in the chromatogram shimadzu.comscioninstruments.com. This capability allows for spectral profile analysis, which can assist in determining unknown peaks and performing peak purity analysis, thereby enhancing the confidence in analyte confirmation shimadzu.comscioninstruments.com.
For definitive confirmation and more accurate identification, HPLC is frequently coupled with Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS researchgate.netmdpi.com. LC-MS/MS methods are established to confirm the presence of synthetic dyes, including those suspected by HPLC results, offering high selectivity and sensitivity for complex matrices researchgate.netmdpi.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation and Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and standardized method in metabolomics, ideal for identifying and quantifying small molecular metabolites, typically those under 650 daltons nih.gov. This technique is particularly useful for volatile compounds and non-volatile polar low-molecular weight metabolites that can be converted into volatile forms through derivatization nih.govchemrxiv.org. Common derivatization protocols involve trimethylsilylation, which renders compounds like small acids, alcohols, hydroxyl acids, amino acids, sugars, fatty acids, and sterols volatile enough for GC analysis nih.gov.
In GC-MS analysis, electron ionization (EI) at 70 eV provides reproducible and characteristic molecular ions and fragments, enabling molecular identification by matching spectral datasets with standard mass spectral databases such as NIST, Agilent Fiehn GC-MS Metabolomics Retention Time Locking (RTL) library, and GOLM Metabolome Database (GMD) nih.gov. GC-MS serves as a complementary approach to LC-MS to increase metabolome coverage and verify the identification of potential biomarkers plos.org. While specific research on this compound metabolites identified by GC-MS is not detailed, the technique's general applicability for identifying metabolites in complex biological samples makes it a valuable tool for comprehensive chemical profiling where this compound might be present or broken down chemrxiv.orgnih.govplos.orgajgreenchem.com.
Thin Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications
Thin Layer Chromatography (TLC) and its advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are versatile and widely used separation methods in analytical chemistry researchgate.netub.edu. HPTLC offers several advantages over conventional TLC, including better separation, sharper peaks, increased sensitivity, and faster analysis due to reduced particle size on the plates, making it a time and cost-effective technique researchgate.neteg.net.
HPTLC is frequently employed for the identification and detection of adulterations in various products, including the screening of illegal dyes like this compound in spices such as chili, paprika, and curry powder uni-giessen.deub.edu. The method relies on the visual observation of chromatographic fingerprints, considering the number, position (RF), and color/fluorescence of zones under different detection modes ub.edu. Following initial screening, additional confirmation and quantification of positive samples can be performed using scanning densitometry with matrix calibration uni-giessen.de. HPTLC has been successfully used under routine conditions for rapid, sensitive, and reproducible analysis of spices contaminated with illegal dyes, with contamination levels typically exceeding 100 mg/kg uni-giessen.de. Furthermore, HPTLC can be hyphenated with other analytical techniques, such as mass spectrometry (HPTLC-MS) and Fourier Transform Infrared (HPTLC-FTIR) spectroscopy, to provide more detailed analytical data on separated compounds researchgate.netiajps.com.
Spectrophotometric Methods for this compound Determination
Spectrophotometric methods offer a rapid and direct approach for the determination of this compound, particularly for quantitative analysis and structural characterization.
UV-Vis Spectrophotometry for Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique used to quantify chemical substances by measuring the amount of light absorbed or transmitted over a specific wavelength range implen.delibretexts.org. Every chemical compound exhibits a characteristic absorption spectrum, and the intensity of absorption is directly proportional to the concentration of the substance, as described by the Beer-Lambert law libretexts.orguah.es.
For this compound, the maximum absorption wavelength (λmax) is reported at 488 nm sigmaaldrich.com. This specific wavelength can be utilized for its quantification in solutions. UV-Vis spectrophotometry is widely applied for quantitative analysis in various fields, including the determination of dyes libretexts.orgnih.govresearchgate.net. The method involves preparing standard solutions of known concentrations to generate a calibration curve, which is then used to determine the concentration of this compound in unknown samples based on their absorbance values uah.es. Studies have demonstrated the effectiveness of UV-Vis spectrophotometry for quantifying various colorants in complex matrices, sometimes in conjunction with multivariate analysis techniques to account for matrix effects nih.govresearchgate.net.
FTIR Spectroscopy for Structural Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the structural characterization of chemical compounds intertek.commdpi.com. FTIR identifies chemical bonds and functional groups within a molecule by producing an infrared absorption spectrum intertek.com. This spectrum acts as a distinctive molecular fingerprint, as different functional groups absorb infrared radiation at characteristic frequencies, leading to unique vibrational patterns intertek.commdpi.com.
FTIR analysis can provide both qualitative and quantitative information for organic and inorganic samples intertek.com. It is an effective analytical instrument for detecting functional groups and characterizing covalent bonding information, which is crucial for confirming the structure of this compound intertek.com. The fundamental principle of FTIR spectroscopy is based on the vibration and rotation of atoms, making it a universal methodology for detecting internal molecular structures mdpi.com. While general applications of FTIR for structural characterization are well-documented, its specific application to this compound would involve analyzing its unique infrared absorption bands to confirm the presence of characteristic groups such as nitro (NO2), azo (-N=N-), and hydroxyl (-OH) functionalities, thereby providing a robust method for structural verification intertek.commdpi.comnih.govspiedigitallibrary.org.
Immunoassays (e.g., ELISA) for this compound Detection
Immunoassays, particularly Enzyme-Linked Immunosorbent Assay (ELISA), represent a sensitive and high-throughput approach for the detection of this compound. sigmaaldrich.com ELISA relies on the specific binding between an antigen (this compound, or a hapten mimicking its structure) and an antibody, with an enzyme-linked antibody facilitating detection via a measurable product from a substrate. For small molecules like this compound, which typically possess only one antigenic determinant, competitive immunoassay formats are predominantly employed.
Research has demonstrated the efficacy of ELISA for this compound detection in various food samples, including tomato sauce, chili sauce, chili powder, and sausage. sigmaaldrich.com A sensitive and selective ELISA was developed by synthesizing a hapten that mimics the structure of this compound, which was then coupled to a carrier protein to produce specific antibodies. sigmaaldrich.com This method exhibited a limit of detection (LOD) of 0.06 ng/mL and an inhibition half-maximum concentration (IC50) of 2.2 ng/mL in phosphate-buffered saline (PBS) containing 10% methanol. sigmaaldrich.com The assay displayed minimal cross-reactivity (≤0.2%) with a range of other compounds, including Sudan red I, II, III, IV, G, sunset yellow, 2-naphthol (B1666908), and 4-nitroaniline (B120555). sigmaaldrich.com
Another study developed an ELISA utilizing a monoclonal antibody (Mab) that showed high specificity for Sudan I, III, and this compound. This method achieved an LOD of approximately 0.01 ng/mL in PBS buffer and 0.5 ng/g in chili tomato sauce. The average recoveries for this compound in food matrices such as tomato sauce, chili sauce, chili powder, and sausage ranged from 90% to 108%, with repeatability (intraday extractions and analysis) between 4% and 12%, and intra-laboratory reproducibility (interday extractions and analysis) from 8% to 17%. sigmaaldrich.com A comparison with high-performance liquid chromatography (HPLC) methods for 28 samples showed a good correlation, with an R² value of 0.95. sigmaaldrich.com Immunoassays offer advantages such as faster processing speeds and simpler sample preparation steps compared to chromatographic methods like GC-MS and LC-MS.
Table 1: Performance Parameters of ELISA for this compound Detection
| Parameter | Value | Matrix/Conditions | Source |
| Limit of Detection (LOD) | 0.06 ng/mL | Phosphate Buffered Saline (PBS) with 10% Methanol | sigmaaldrich.com |
| Inhibition Half-Maximum Concentration (IC50) | 2.2 ng/mL | Phosphate Buffered Saline (PBS) with 10% Methanol | sigmaaldrich.com |
| Cross-Reactivity | ≤0.2% | Sudan red I, II, III, IV, G, Sunset Yellow, 2-Naphthol, 4-Nitroaniline | sigmaaldrich.com |
| Average Recoveries | 90–108% | Tomato sauce, Chili sauce, Chili powder, Sausage | sigmaaldrich.com |
| Repeatability (Intraday) | 4–12% | Tomato sauce, Chili sauce, Chili powder, Sausage | sigmaaldrich.com |
| Intra-laboratory Reproducibility (Interday) | 8–17% | Tomato sauce, Chili sauce, Chili powder, Sausage | sigmaaldrich.com |
| Correlation with HPLC (R²) | 0.95 | 28 food samples | sigmaaldrich.com |
| LOD (Monoclonal Antibody ELISA) | 0.01 ng/mL (PBS); 0.5 ng/g (Chili Tomato Sauce) | PBS buffer; Chili Tomato Sauce | |
| Recoveries (Monoclonal Antibody ELISA) | 84–99% | Chili Tomato Sauce | |
| Coefficients of Variation (Monoclonal Antibody ELISA) | 14.9–33.3% | Chili Tomato Sauce |
Sample Preparation Strategies for Complex Matrices (e.g., Food, Environmental Samples)
The choice of extraction solvent and method is dictated by the physicochemical properties of this compound and the nature of the matrix. This compound is known to be slightly soluble in water but readily soluble in various organic solvents, including ethanol (B145695) and acetone (B3395972). nih.gov
Common extraction procedures for this compound from complex matrices include:
Ultrasonic Extraction: This method has been effectively used as a preliminary step for this compound extraction from food samples like tomato sauce, chili sauce, chili powder, and sausage before ELISA analysis. sigmaaldrich.com
Solvent Extraction (e.g., Toluene (B28343), Methanol): Toluene has been specifically utilized for the extraction of this compound from red chili powder, pickles, and spices. This is attributed to toluene's high solubility for the dye and its effectiveness in handling the oily nature of this compound. Methanol, often used in aqueous mixtures (e.g., 50% aqueous methanol), is another widely employed polar solvent for extracting compounds from various matrices. Liquid-liquid extraction (LLE) is a conventional technique based on the partitioning of organic compounds between an aqueous sample and an immiscible organic solvent.
The efficiency of extraction is influenced by factors such as the analyte's solubility, the solvent's polarity, and the sample's characteristics.
Following extraction, cleanup steps are often indispensable to remove co-extracted matrix components that could interfere with the detection and quantification of this compound. sigmaaldrich.com Solid-Phase Extraction (SPE) is a widely adopted cleanup technique due to its efficiency, simplicity, and reduced solvent consumption compared to traditional LLE.
For samples rich in fats and oils, which are common in food matrices, the removal of these interfering substances is particularly critical. Direct separation of fat or oil from this compound using silica (B1680970) gel SPE columns can be challenging due to similar elution profiles of the dyes and lipids. To address this, a specialized cleanup method has been developed:
Transesterification and SPE: This method involves the direct transesterification of acylglycerols in the fat and oil to form fatty acid methyl esters (FAMEs). These FAMEs are then selectively eluted from a solid-phase extraction column using n-hexane, leaving the this compound dyes retained on the column. Subsequently, the retained this compound is eluted using a mixture of n-hexane and diethyl ether (9:1 ratio). This approach effectively separates the fatty components from the target dye, improving the cleanliness of the extract for downstream analysis.
Other cleanup methods, such as dispersive solid-phase extraction, freeze-out of fats, or gel permeation chromatography, are also employed in analytical chemistry for complex food matrices, and automated micro-SPE (µSPE) represents a more recent advancement in sample cleanup.
Regulatory Science and Risk Assessment of Para Red
Regulatory Frameworks and Guidelines Pertaining to Azo Dyes and Para Red
The regulation of azo dyes is handled by various international and national bodies, with a primary focus on preventing consumer exposure to those dyes that can release harmful aromatic amines.
This compound (C.I. Pigment Red 1) is subject to stringent regulations globally, primarily concerning its use in consumer goods. It is unequivocally not approved for use in food in any jurisdiction. wikipedia.org In the European Union, it is not an authorized food color according to EU Directive 94/36/EC. europa.eu Incidents of its illegal use as a food additive have been reported, such as its discovery in Old El Paso dinner kits in 2005, which led to product recalls. wikipedia.org The European Food Safety Authority (EFSA) has identified this compound as one of several illegal dyes found in food products, often through contaminated spices imported into the EU. europa.eu
In the context of textiles and other consumer products, the regulation of this compound falls under broader legislation governing azo dyes. A key piece of legislation in the European Union is the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. Annex XVII of REACH restricts the use of azo dyes that, through reductive cleavage of one or more azo groups, may release one of 22 specified carcinogenic aromatic amines in detectable concentrations (above 30 ppm) in articles that come into direct and prolonged contact with the human skin or oral cavity. Since this compound releases the aromatic amine p-nitroaniline upon cleavage, its use in textiles and leather goods is restricted if this amine is one of those listed in the regulation.
In the United States, chemical substances are managed under the Toxic Substances Control Act (TSCA), and this compound (as C.I. Pigment Red 1) is listed on the TSCA inventory. epa.gov However, this listing does not signify approval for all uses but rather that the chemical is in commerce. Specific applications, such as in cosmetics, are regulated by the Food and Drug Administration (FDA).
Regulatory science is the discipline of developing and applying scientific methods, standards, and data to the evaluation of the safety, efficacy, and quality of regulated products. In the context of chemical safety, it provides the foundation for risk assessment and management. For a chemical like this compound, regulatory science involves:
Hazard Identification: Determining whether the chemical can cause adverse health effects. This involves reviewing toxicological studies, such as those on genotoxicity and carcinogenicity.
Dose-Response Assessment: Characterizing the relationship between the dose of the chemical and the incidence of adverse health effects.
Exposure Assessment: Evaluating the extent of human contact with the chemical through various routes (ingestion, inhalation, dermal contact).
Risk Characterization: Integrating the information from the previous steps to estimate the nature and probability of adverse health effects in human populations.
Regulatory bodies like EFSA and the U.S. Environmental Protection Agency (EPA) use this structured framework to make informed decisions. For instance, EFSA's scientific panels review toxicological data to provide opinions that inform the European Commission's legislative and policy decisions. europa.eutechnologynetworks.com This process ensures that regulatory decisions are based on a comprehensive evaluation of the available scientific evidence.
Human Health Risk Assessment of this compound Exposure
The human health risk assessment for this compound is primarily concerned with the toxicological properties of its metabolites, as the parent dye molecule itself is often less bioavailable. The primary route of metabolic breakdown is the reductive cleavage of the azo bond (-N=N-), which can occur through the action of intestinal microflora or liver enzymes. This cleavage results in the formation of aromatic amines.
The azo linkage in this compound can be broken down to yield p-nitroaniline. Therefore, the toxicological profile of this compound is intrinsically linked to the known hazards of this aromatic amine. Aromatic amines as a class are known to pose several health risks, including carcinogenicity and mutagenicity, and can often be absorbed through the skin. acs.org
The European Food Safety Authority's scientific panel has stated that this compound may be both genotoxic and carcinogenic. europa.eu In silico studies, which use computational models to predict toxicity, have also suggested that this compound is directly carcinogenic. mdpi.com
Extensive toxicological testing has been conducted on p-nitroaniline. The U.S. National Toxicology Program (NTP) performed long-term carcinogenicity bioassays on p-nitroaniline in mice. nih.gov These studies provide key data for assessing the risk associated with this compound exposure.
Table 1: Summary of NTP Carcinogenicity Study of p-Nitroaniline in B6C3F1 Mice
| Parameter | Control Group | Low Dose Group | Mid Dose Group | High Dose Group |
|---|---|---|---|---|
| Species/Strain | B6C3F1 Mice | |||
| Route of Administration | Gavage in Corn Oil | |||
| Study Duration | 2 Years | |||
| Key Findings (Male Mice) | - | Marginally increased incidence of hemangiosarcoma of the liver and hemangioma or hemangiosarcoma (combined) at all sites in the high dose group. | ||
| Key Findings (Female Mice) | - | No significant increase in tumor incidence. | ||
| Genotoxicity (in vitro) | Mutagenic in Salmonella typhimurium (strain TA98) with and without metabolic activation (S9). nih.govgezondheidsraad.nl Induces chromosomal aberrations in Chinese hamster ovary cells with S9 activation. nih.gov |
The results from the NTP study indicate that p-nitroaniline exhibits some evidence of carcinogenic activity in male mice. nih.gov The genotoxicity data show that p-nitroaniline can induce mutations and chromosomal damage in vitro, which supports the plausibility of its carcinogenic potential. nih.govgezondheidsraad.nl
Mechanistic toxicology seeks to understand how a chemical causes toxicity at the molecular, cellular, and organ levels. nih.gov This understanding is formalized within the Adverse Outcome Pathway (AOP) framework. An AOP is a conceptual model that links a Molecular Initiating Event (MIE) — the initial interaction between a chemical and a biological molecule — through a series of key events (KEs) at different levels of biological organization to an Adverse Outcome (AO) relevant to risk assessment, such as cancer. epa.gov
While a specific AOP for this compound has not been formally established and endorsed by organizations like the OECD, a general AOP for the carcinogenicity of aromatic amines is well-understood and applicable. researchgate.netnih.gov
Plausible AOP for this compound Carcinogenicity:
Molecular Initiating Event (MIE): Metabolic activation of the p-nitroaniline metabolite. This typically involves N-hydroxylation by cytochrome P450 enzymes in the liver to form N-hydroxy-p-nitroaniline. This can be followed by further activation, for example, through O-acetylation by N-acetyltransferases (NATs), to form a highly reactive nitrenium ion. nih.gov
Key Event 2: Covalent binding of the reactive electrophilic metabolite to DNA, forming DNA adducts. These adducts are a form of DNA damage. nih.govnih.gov
Key Event 3: Misreplication of adducted DNA. If the DNA damage is not repaired before cell division, errors can be introduced into the DNA sequence, leading to gene mutations.
Key Event 4: Altered cell proliferation and differentiation. Mutations in critical genes that control cell growth (proto-oncogenes) or cell death (tumor suppressor genes) can lead to uncontrolled cell division.
Adverse Outcome (AO): Formation of tumors (e.g., hemangiosarcomas as observed in the NTP mouse study). nih.gov
This AOP provides a mechanistic basis for the genotoxic and carcinogenic potential of this compound. By understanding this pathway, regulators can use data on intermediate key events (like DNA adduct formation) to support risk assessments, even in the absence of complete long-term cancer studies. researchgate.netnih.gov
Exposure Assessment in Various Media
This compound, a synthetic azo dye, has been identified in various media, leading to potential human and environmental exposure. Assessment of this exposure is critical for a comprehensive risk evaluation. The primary routes of exposure include consumer products, occupational settings, and contaminated food products, with potential for environmental presence through industrial discharge.
Consumer Products:
This compound is utilized in a range of consumer goods due to its vibrant red hue and good lightfastness. Its application extends to textiles, including wool, silk, and cellulose (B213188) fabrics, as well as in printing inks, paints, plastics, and cosmetics such as lipsticks and hair dyes. researchgate.netwikipedia.org While it imparts a brilliant color, its fastness on cellulose fabrics can be poor, leading to the possibility of the dye being washed out. wikipedia.org The potential for dermal exposure exists through contact with textiles and cosmetics containing this compound. Furthermore, migration of the dye from packaging materials into food is a potential, though less documented, route of exposure. gilac.comnih.gov
Occupational Exposure:
Workers in industries that manufacture or utilize this compound and other azo dyes are at a higher risk of exposure. This includes the dye manufacturing and textile industries. scbt.com In such settings, exposure can occur through inhalation of dust particles and dermal contact. scbt.com While specific occupational exposure limits for this compound have not been established by all regulatory bodies, general guidance for airborne particulates and sensory irritants is often applied. scbt.comfrontiersin.org It is recommended that airborne concentrations be kept as low as practically possible. scbt.com Long-term occupational exposure to some azo dyes has been associated with health risks, including respiratory and skin sensitization, and in some cases, an increased risk of bladder cancer. scbt.com
Food Contamination:
This compound is not approved for use as a food additive in any jurisdiction. wikipedia.org However, incidents of food contamination have occurred. In 2005, a significant event involved the recall of various food products in the United Kingdom that were found to be contaminated with this compound. The source was traced to a batch of chilli powder. jcsp.org.pk This highlights the potential for oral exposure through the illicit use of this dye in the food supply chain.
Environmental Media:
The manufacturing and use of this compound, particularly in the textile industry, can lead to its release into the environment through wastewater. researchgate.net While specific quantitative data on this compound concentrations in water and soil are not widely available, the presence of dyes in industrial effluents is a recognized environmental concern. cornell.edu Dyes can be used as tracers to study the movement of water and solutes in soils. cornell.edu The environmental fate of this compound, including its persistence and potential for bioaccumulation, is an area requiring further investigation to fully assess environmental exposure.
Table 1: Summary of Potential Exposure to this compound in Various Media
| Media Category | Specific Media | Potential Routes of Exposure | Exposed Population |
|---|---|---|---|
| Consumer Products | Textiles (wool, silk, cellulose fabrics), printing inks, paints, plastics, cosmetics (lipsticks, hair dyes) | Dermal contact, potential ingestion from packaging migration | General population |
| Occupational Settings | Dye manufacturing plants, textile industries | Inhalation of dust, dermal contact | Industrial workers |
| Food | Illegally contaminated food products (e.g., spices) | Ingestion | General population |
| Environmental Media | Industrial wastewater, potentially soil and water systems | Ingestion of contaminated water, dermal contact with contaminated water/soil | General population, aquatic organisms |
Development of New Approach Methods (NAMs) in Regulatory Toxicology
The toxicological assessment of chemical substances like this compound is increasingly moving towards the use of New Approach Methods (NAMs). These methods, which include in vitro and in silico approaches, aim to reduce, refine, and replace the use of animal testing while providing mechanistic insights into a substance's potential toxicity. wuxiapptec.com For azo dyes such as this compound, which have been noted for their potential carcinogenicity, the development and application of NAMs are particularly relevant. nih.gov
In Silico Approaches:
Computational toxicology, including Quantitative Structure-Activity Relationship (QSAR) models, plays a significant role in predicting the toxicological properties of chemicals based on their molecular structure. nih.govfda.gov QSAR models are being developed and utilized for the regulatory assessment of chemicals to predict various endpoints, including carcinogenicity. researchgate.netnih.gov These models are valuable for prioritizing substances for further testing and for filling data gaps in the absence of experimental data. researchgate.net For azo dyes, in silico approaches can help in identifying structural alerts associated with genotoxicity and carcinogenicity. mdpi.com The OECD provides a framework for the regulatory assessment of QSAR models to ensure their validity and acceptability for regulatory decision-making. oecd.org
In Vitro Methods:
A variety of in vitro assays are available to assess the potential toxicity of substances at the cellular and molecular level. These methods are crucial for investigating specific mechanisms of toxicity.
Metabolism Studies: In vitro metabolism studies using, for example, human intestinal bacteria or liver microsomes, can elucidate the metabolic fate of a substance. frontiersin.orgnih.gov One study demonstrated that human intestinal bacteria can reduce this compound, leading to the formation of metabolites such as 4-nitroaniline (B120555). mdpi.com Understanding the metabolism of this compound is essential as the toxicity may be attributed to its metabolites.
Genotoxicity Assays: A battery of in vitro genotoxicity tests is used to assess a chemical's potential to damage genetic material. wuxiapptec.com These can include bacterial reverse mutation assays (Ames test), in vitro micronucleus assays, and chromosomal aberration tests. wuxiapptec.com Such assays are critical for screening for potential carcinogens.
Carcinogenicity Assays: While the long-term rodent bioassay has been the traditional method for assessing carcinogenicity, in vitro alternatives are being developed and validated. Cell transformation assays, for instance, can evaluate the potential of a chemical to induce malignant characteristics in cells and can detect both genotoxic and non-genotoxic carcinogens. researchgate.netnih.gov
The validation and regulatory acceptance of these NAMs are ongoing processes. wuxiapptec.com For a NAM to be used in a regulatory context, its reliability and relevance for predicting human health effects must be thoroughly established. wuxiapptec.com The integration of data from various NAMs, within a weight-of-evidence approach, is a key strategy for modern risk assessment. researchgate.net
Table 2: Overview of New Approach Methods (NAMs) Relevant to this compound Toxicology
| NAM Category | Specific Method/Approach | Toxicological Endpoint Assessed | Relevance for this compound |
|---|---|---|---|
| In Silico | Quantitative Structure-Activity Relationship (QSAR) Models | Carcinogenicity, Genotoxicity, other toxicities | Prediction of potential hazards based on the chemical structure of this compound and other azo dyes. |
| In Silico | Computational Toxicology | Hazard identification, risk assessment | Integration of data to model and predict adverse effects. nih.govresearchgate.net |
| In Vitro | Metabolism studies (e.g., with intestinal microbiota, liver microsomes) | Metabolic pathways, metabolite identification | Understanding the biotransformation of this compound into potentially more or less toxic compounds. frontiersin.orgnih.gov |
| In Vitro | Genotoxicity assays (e.g., Ames test, micronucleus assay) | Gene mutations, chromosomal damage | Assessing the potential of this compound and its metabolites to cause genetic damage. wuxiapptec.com |
| In Vitro | Carcinogenicity assays (e.g., cell transformation assays) | Carcinogenic potential | Identifying the ability of this compound to induce cancer-like changes in cells, including non-genotoxic mechanisms. researchgate.netcreative-biolabs.com |
Future Directions and Emerging Research Themes for Para Red
Development of Novel Remediation Technologies for Para Red Contamination
The presence of azo dyes, including this compound, in the environment poses significant challenges due to their complex chemical structures and potential for forming toxic degradation products, such as aromatic amines, which can be more harmful than the parent dye researchgate.netmdpi.com. Consequently, the development of novel and efficient remediation technologies is a critical area of ongoing research.
Emerging strategies for pollutant removal, which are applicable to azo dyes like this compound, include bioremediation, advanced oxidation processes (AOPs), and nanotechnology sdiarticle5.commdpi.comresearchgate.net. Bioremediation leverages the metabolic potential of microorganisms and enzymes to decolorize and degrade complex organic substances. For instance, enzymes such as azoreductases and laccases are commonly employed for the efficient degradation of azo dyes mdpi.commdpi.com. Nanotechnology offers promising solutions through the use of nanomaterials, such as metal-organic frameworks (MOFs) and graphene oxide, which possess high reactivity and surface area for adsorbing and degrading pollutants at the molecular level sdiarticle5.com. The integration of nanomaterials with biological processes, termed nanobioremediation, has shown enhanced efficiency in contaminant removal mdpi.comresearchgate.net. Furthermore, advanced oxidation processes involve the generation of highly reactive species, such as hydroxyl radicals, which can effectively degrade and decolorize azo dyes researchgate.net. Future research in this domain will likely focus on optimizing these technologies for this compound, investigating their long-term efficacy, cost-effectiveness, and the complete mineralization of the dye to non-toxic end-products.
Exploration of this compound as a Model Compound for Advanced Material Science
This compound is increasingly being explored as a model compound in advanced material science, particularly due to its inherent optical properties and its well-defined chemical structure. Organic materials featuring extensive conjugated π systems, like this compound, are anticipated to exhibit strong nonlinear optical (NLO) properties due to the delocalized electrons within their π-π* orbitals sciendo.com. This characteristic makes this compound a valuable subject for fundamental studies aimed at understanding the relationship between molecular architecture and material functionality, thereby facilitating the design of new materials with tailored optical characteristics sciendo.comte.com. Its potential as a promising material for the development of NLO applications has been highlighted in various studies sciendo.comresearchgate.neticm.edu.pl.
The nonlinear optical properties of this compound have been systematically investigated through both experimental and theoretical approaches, confirming its potential for applications in optoelectronic and photonic devices sciendo.comresearchgate.neticm.edu.pl. Experimental studies, often utilizing the Z-scan technique with laser beams (e.g., 532 nm Nd: YAG CW laser), have revealed significant NLO responses sciendo.comresearchgate.neticm.edu.pl. This compound has demonstrated a strong nonlinear refractive index, nonlinear absorption coefficient, and third-order nonlinear susceptibility sciendo.comresearchgate.neticm.edu.pl.
Quantum mechanical calculations, including Density Functional Theory (DFT) methods with specific basis sets like B3LYP, have been successfully employed to predict and corroborate the NLO properties of this compound sciendo.comresearchgate.net. These computational analyses have shown that this compound possesses large first and second hyperpolarizabilities, which are crucial indicators of a material's NLO response sciendo.comresearchgate.net. The delocalized π-electrons and strong donor-acceptor intermolecular interactions within the molecule contribute to its high nonlinear response sciendo.com.
The following table summarizes some of the key nonlinear optical parameters reported for this compound:
| Property | Value | Unit | Source |
| Nonlinear Refractive Index (n₂) | 3.487 × 10⁻⁶ | cm²/W | sciendo.comresearchgate.net |
| Nonlinear Absorption Coefficient (β) | 2.341 × 10⁻¹ | cm/W | sciendo.comresearchgate.net |
| Third-Order Nonlinear Susceptibility (χ³) | 2.157 × 10⁻⁴ | esu | sciendo.comresearchgate.net |
| First Hyperpolarizability (β) | 1.625 × 10⁻³⁰ (calculated) | esu | sciendo.com |
Computational Chemistry and In Silico Modeling for Predicting this compound Behavior
Computational chemistry and in silico modeling play a pivotal role in understanding and predicting the behavior of this compound, from its electronic structure and optical properties to its environmental fate and interactions. These methods offer a cost-effective and efficient approach to investigate molecular properties and interactions that might be challenging to determine experimentally researchgate.netwikipedia.org.
Density Functional Theory (DFT) is a widely used quantum chemical method that has been successfully applied to calculate the dipole moment, polarizability, and hyperpolarizabilities of this compound, thereby predicting its nonlinear optical characteristics sciendo.comresearchgate.neticm.edu.pl. Beyond optical properties, computational approaches can also be used to model the degradation pathways of azo dyes, including this compound. For instance, in silico data and molecular dynamics simulations have been employed to investigate the biotransformation of azo dyes and their interactions with enzymes like azoreductase, which are crucial for biodegradation researchgate.netmdpi.com. Quantitative Structure-Activity Relationships (QSAR) and other molecular modeling techniques can provide insights into the physicochemical properties and potential environmental impact of this compound and its metabolites nih.gov. Future research will likely see an increased integration of advanced computational techniques, such as machine learning and artificial intelligence, to develop more accurate predictive models for this compound's behavior in diverse environments and its performance in novel material applications te.com.
Interdisciplinary Collaboration and Data Integration in Azo Dye Research
Addressing the multifaceted challenges and opportunities presented by azo dyes like this compound necessitates robust interdisciplinary collaboration and comprehensive data integration. The complexity of azo dye research spans environmental science, materials science, chemistry, and biology, making a siloed approach inefficient mdpi.comwikipedia.org.
Interdisciplinary research collaborations are crucial for developing effective remediation strategies, understanding the environmental impact of dyes, and exploring new material applications mdpi.comaurco.org. For instance, collaborative efforts between chemists, environmental scientists, and engineers can lead to the development of integrated and hybrid processes for dye removal that combine different treatment methods for enhanced efficiency mdpi.com. Furthermore, the integration of diverse datasets, such as those generated through "multi-omics" approaches (genomics, transcriptomics, proteomics, metabolomics), can provide a holistic understanding of the biodegradation processes of dyes. This comprehensive data integration is essential for elucidating the molecular mechanisms underlying dye degradation and for designing more effective bioremediation methods mdpi.com. The sharing of observational data and the collaboration among individual research groups are also vital for advancing knowledge in areas like water resource evaluation and pollutant removal pik-potsdam.de. This concerted effort involving policymakers, researchers, industries, and consumers is essential for fostering environmental sustainability and driving innovation in azo dye research mdpi.com.
Q & A
Basic: What are the standard protocols for synthesizing Para Red in laboratory settings?
This compound (1-(4-Nitrophenylazo)-2-naphthol) is typically synthesized via diazotization and coupling reactions. A common method involves:
Dissolving 4-nitroaniline in hydrochloric acid and sodium nitrite under ice-cold conditions to form the diazonium salt .
Coupling the diazonium salt with β-naphthol in an alkaline medium (e.g., sodium hydroxide).
Filtering and purifying the product via recrystallization using ethanol.
Key considerations include controlling temperature (0–5°C during diazotization) and pH (alkaline conditions for coupling). Yield optimization requires stoichiometric precision and inert atmospheres to prevent premature decomposition .
Advanced: How can researchers resolve contradictions in reported spectral data (e.g., FTIR, NMR) for this compound?
Contradictions in spectral data often arise from impurities, solvent effects, or crystallographic variations. To address this:
- Systematic Replication : Reproduce synthesis and characterization under controlled conditions (e.g., solvent purity, humidity).
- Comparative Analysis : Use high-resolution techniques like X-ray crystallography to validate molecular structure .
- Meta-Analysis : Cross-reference data across peer-reviewed studies (e.g., Journal of Organic Chemistry) to identify methodological outliers.
For example, discrepancies in NMR chemical shifts may stem from paramagnetic impurities; using deuterated solvents and cryoprobes can enhance resolution .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Core techniques include:
- UV-Vis Spectroscopy : Identify λmax (~500 nm) to confirm π→π* transitions in the azo group.
- FTIR : Detect characteristic peaks (e.g., N=N stretch at ~1600 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .
- HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted β-naphthol).
Document baseline corrections and instrument calibration to ensure reproducibility .
Advanced: What experimental designs are suitable for studying this compound’s photostability under environmental conditions?
Controlled photodegradation studies require:
- Light Sources : Simulate solar radiation using xenon arc lamps with AM1.5G filters.
- Environmental Variables : Test pH (3–10), temperature (20–40°C), and humidity (30–90% RH).
- Analytical Endpoints : Monitor degradation via LC-MS for byproduct identification and kinetic modeling (pseudo-first-order rate constants).
Include dark controls to isolate thermal effects. For field relevance, combine with soil/water matrices to assess adsorption-desorption dynamics .
Basic: How can researchers validate this compound’s identity in mixed dye formulations?
Use a tiered approach:
TLC : Preliminary separation using silica gel plates (eluent: ethyl acetate/hexane, 3:7).
HPLC-DAD : Compare retention times and UV spectra against certified standards.
MALDI-TOF : Confirm molecular weight (MW = 293.25 g/mol).
Cross-validate with reference spectra from databases like NIST or PubChem .
Advanced: What computational methods predict this compound’s reactivity in azo dye degradation pathways?
Density Functional Theory (DFT) simulations are widely used:
- Model electron density distributions to predict cleavage sites (e.g., azo vs. C–N bonds).
- Calculate Gibbs free energy (ΔG) for degradation intermediates.
- Validate with experimental LC-MS/MS fragmentation patterns.
Software tools like Gaussian or ORCA, combined with solvent effect corrections (e.g., PCM model), improve accuracy .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
This compound is a suspected carcinogen. Mitigate risks via:
- PPE : Nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods during synthesis.
- Waste Disposal : Neutralize acidic residues before disposal (e.g., sodium bicarbonate).
Refer to SDS sheets and institutional guidelines for spill management .
Advanced: How can researchers address discrepancies in this compound’s toxicity data across in vitro and in vivo studies?
Discrepancies may arise from bioavailability differences or metabolic activation. Strategies include:
- Dosage Calibration : Normalize exposure levels (e.g., mg/kg body weight).
- Metabolite Profiling : Use liver microsomes or S9 fractions to identify bioactive metabolites.
- Omics Integration : Compare transcriptomic responses (e.g., oxidative stress markers) across models.
Publish raw data in repositories like Figshare to enable cross-study validation .
Basic: What solvent systems are optimal for this compound’s solubility studies?
This compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For quantitative studies:
- Prepare stock solutions in DMSO (10 mM) and dilute with PBS (pH 7.4) to avoid precipitation.
- Measure solubility via saturation shake-flask method at 25°C.
Document solvent purity grades (e.g., HPLC vs. technical grade) .
Advanced: What strategies improve the reproducibility of this compound’s catalytic reduction studies?
Catalytic reduction (e.g., using Pd/C or NaBH4) requires:
- Standardized Catalysts : Characterize particle size and surface area via BET analysis.
- Inert Conditions : Use Schlenk lines to exclude oxygen.
- Real-Time Monitoring : Employ UV-Vis or Raman spectroscopy to track reaction progress.
Report turnover numbers (TON) and frequencies (TOF) with error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
